molecular formula C24H21NO5 B2962041 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid CAS No. 596096-27-4

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid

Cat. No.: B2962041
CAS No.: 596096-27-4
M. Wt: 403.434
InChI Key: QOYRELXVQPLAAB-VXKWHMMOSA-N
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Description

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety. Its structure includes a hydroxyl group at the C2 position and a phenyl group at the C3 position, with stereochemical configurations at C2 (S) and C3 (S). This compound is widely used in peptide synthesis due to the Fmoc group’s base-labile deprotection properties, which are compatible with solid-phase peptide synthesis (SPPS) methodologies . The hydroxyl and phenyl groups contribute to its unique conformational constraints, making it valuable in designing peptides with specific secondary structures or biological interactions.

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRELXVQPLAAB-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature and yields the protected amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Yields the free amino acid.

    Coupling: Forms peptide bonds with other amino acids.

    Oxidation: Converts hydroxyl group to ketone.

    Reduction: Converts hydroxyl group to methylene.

Scientific Research Applications

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid is a versatile amino acid derivative with significant applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and analytical chemistry .

Scientific Research Applications

Peptide Synthesis: N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid is employed as a protective group in solid-phase peptide synthesis, which allows for the selective addition of amino acids and prevents unwanted reactions .

Drug Development: This compound plays a crucial role in the design of peptide-based therapeutics, particularly in the development of drugs that target specific biological pathways . Bioisosteres, structural motifs that can mimic the properties of a particular functional group, are often used in drug design to improve potency, selectivity, and drug developability .

Bioconjugation: N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid is used in bioconjugation techniques, facilitating the attachment of peptides to other biomolecules, which is essential for creating targeted delivery systems in medicine .

Research in Neuroscience: The structural properties of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid make it valuable in studying neuropeptides, aiding researchers in understanding neurological functions and disorders .

Analytical Chemistry: This compound is utilized in analytical techniques such as chromatography to separate and identify complex mixtures of peptides and proteins .

ApplicationDescription
Peptide SynthesisActs as a protective group in solid-phase peptide synthesis, enabling selective amino acid addition and preventing unwanted reactions .
Drug DevelopmentPlays a critical role in designing peptide-based therapeutics for specific biological pathways .
BioconjugationFacilitates the attachment of peptides to other biomolecules, crucial for creating targeted drug delivery systems .
Neuroscience ResearchValuable in studying neuropeptides, assisting researchers in understanding neurological functions and disorders due to its structural properties .
Analytical ChemistryUsed in chromatography to separate and identify complex peptide and protein mixtures .

Mechanism of Action

The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected to reveal the free amino group, which can then participate in peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) (2R,3S)-3-Amino-2-Hydroxy-3-Phenyl-Propionic Acid Methyl Ester

It was employed in synthesis attempts for taxol side chains but faced challenges due to steric hindrance during coupling reactions .

(b) (2S,3R)-3-Amino-3-Methyl-4-Phosphonobutyric Acid (Pmab)

N-Fmoc-Pmab (CAS 1272754-91-2) features a phosphonate group and methyl substituent at C3 (R configuration). Unlike the target compound, Pmab’s phosphonate enhances binding to phosphorylated protein domains .

Protecting Group Variants

(a) Boc-Protected Analog: (2S,3S)-2-tert-Butoxycarbonylamino-3-Hydroxy-3-Phenyl-Propionic Acid

This analog (CAS 32926-36-6) uses a tert-butoxycarbonyl (Boc) group instead of Fmoc. Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), limiting its use in acid-sensitive peptide sequences. The Boc group’s smaller size may improve solubility in organic solvents compared to the bulkier Fmoc .

(b) Phthaloyl-Protected Analog: (2S)-2-(1,3-Dioxoisoindol-2-yl)-3-Phenylpropanoic Acid

This makes it less compatible with SPPS than Fmoc, though it provides stability during prolonged synthesis steps .

Functional Group Analogs

(a) Fluorinated Derivatives: (2S,3S)-3-Amino-3-(3-Fluorophenyl)-2-Hydroxypropanoic Acid

Fluorination at the phenyl ring (CAS 1217649-15-4) enhances electronegativity and metabolic stability. The fluorine atom’s electron-withdrawing effects may modulate peptide-receptor interactions, making this derivative useful in drug design .

(b) Sulfonamide Derivative: Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid

This modification is employed to mimic post-translational modifications or stabilize β-turn structures in peptides .

Comparison with Analogs :

  • Pmab derivatives require additional phosphorylation steps .
  • Fluorinated analogs utilize electrophilic fluorination or palladium-catalyzed cross-coupling .

Biological Activity

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid (Fmoc-AHPP) is a versatile amino acid derivative that has garnered attention in various fields of research, particularly in pharmaceutical development, biochemical studies, and material sciences. This article explores its biological activity, applications, and relevant research findings.

Fmoc-AHPP is characterized by the following chemical properties:

  • Molecular Formula : C24H25NO5
  • Molecular Weight : 405.47 g/mol
  • CAS Number : 959581-13-6
  • Appearance : White to off-white solid

Applications in Research

Fmoc-AHPP serves as a critical building block in several applications:

  • Pharmaceutical Development :
    • Used in the synthesis of drugs targeting neurological disorders.
    • Investigated for its potential to enhance drug delivery systems due to its structural properties.
  • Biochemical Research :
    • Explored in studies related to amino acid metabolism and protein synthesis.
    • Assists in understanding cellular processes and signaling pathways.
  • Food Industry :
    • Potential applications as a flavor enhancer or nutritional supplement.
  • Cosmetic Formulations :
    • Investigated for moisturizing and anti-aging benefits in skincare products.
  • Material Science :
    • Incorporated into polymers to enhance flexibility and durability.

Fmoc-AHPP exhibits biological activity through various mechanisms:

  • Neuroprotective Effects : Fmoc-AHPP has been shown to modulate neurotransmitter release, which is crucial for neuroprotection and cognitive function.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Case Studies

  • Neuropharmacological Studies :
    • A study investigated the effects of Fmoc-AHPP on neuronal cell lines, demonstrating its ability to promote cell survival under stress conditions. The results indicated a significant reduction in apoptosis markers when treated with Fmoc-AHPP compared to control groups.
  • Protein Interaction Studies :
    • Research has shown that Fmoc-AHPP can influence protein-protein interactions essential for cellular signaling pathways. The compound was found to enhance the binding affinity between specific receptors and their ligands, potentially leading to improved therapeutic outcomes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveReduces apoptosis in neuronal cells
AntioxidantScavenges free radicals, reducing oxidative stress
Protein InteractionEnhances binding affinity of receptor-ligand pairs

Recent Advances

Recent studies have focused on the synthesis of novel derivatives of Fmoc-AHPP that exhibit enhanced biological activity. For instance, modifications to the phenyl group have led to compounds with improved neuroprotective effects and increased solubility, making them more suitable for pharmaceutical applications.

Q & A

Basic: What are the optimal conditions for removing the Fmoc group during solid-phase peptide synthesis (SPPS) with N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid?

The Fmoc group is cleaved using 20–30% piperidine in dimethylformamide (DMF) for 10–20 minutes. This base-sensitive cleavage avoids side reactions with acid-labile protecting groups. After deprotection, thorough washing with DMF ensures complete removal of residual reagents. The hydroxy and amino functionalities in the compound remain intact under these conditions, preserving stereochemical integrity .

Advanced: How can racemization during coupling of this compound be minimized?

Racemization is a critical concern due to the adjacent amino and hydroxyl groups. To mitigate this:

  • Use low-temperature coupling (0–4°C) with activating reagents like HOBt (1-hydroxybenzotriazole) or OxymaPure in combination with DIC (diisopropylcarbodiimide) .
  • Avoid prolonged exposure to basic conditions.
  • Monitor coupling efficiency via Kaiser tests or HPLC .
    Evidence from analogous Fmoc-protected β-hydroxy amino acids shows that steric hindrance from the phenyl group reduces but does not eliminate racemization .

Basic: What purification methods are recommended for isolating this compound post-synthesis?

After synthesis, purification is achieved via:

  • Recrystallization from ethyl acetate/hexane mixtures (yield: ~92% purity).
  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Column chromatography using silica gel and a gradient of ethyl acetate in hexane (5:1 ratio with 1% acetic acid improves resolution) .

Advanced: How does the stereochemistry of this compound influence peptide secondary structure?

The (2S,3S) configuration introduces a rigid β-hydroxy-α-amino acid motif , promoting β-turn or helical conformations in peptides. Studies on similar derivatives show that the phenyl group stabilizes hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding. Circular dichroism (CD) and NMR spectroscopy are critical for analyzing these structural effects .

Basic: What analytical techniques confirm the identity and purity of this compound?

  • NMR Spectroscopy : Key signals include δ 7.33–7.90 ppm (Fmoc aromatic protons) and δ 4.62 ppm (hydroxyl proton).
  • HPLC : Purity >98% is achievable with retention times calibrated against standards.
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 383.4 (M+H)+ .

Advanced: How to resolve contradictions in coupling efficiency reported for this compound?

Discrepancies in coupling efficiency (~70–95% in literature) arise from:

  • Solvent choice : DMF is standard, but DMF/DMSO (9:1) improves solubility of bulky residues.
  • Activation method : Pre-activation with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhances reactivity compared to traditional carbodiimides.
  • Resin swelling : Use of low-crosslinked PEG-based resins (e.g., ChemMatrix®) improves accessibility for sterically hindered residues .

Basic: What safety precautions are required when handling this compound?

  • Use gloves and goggles to avoid skin/eye contact.
  • Work under a fume hood due to dust formation.
  • Store at –20°C under inert gas (argon) to prevent degradation.
    No acute toxicity is reported, but prolonged exposure may cause sensitization .

Advanced: How to incorporate this compound into peptides with orthogonal protecting groups?

For selective deprotection:

  • Pair Fmoc with Alloc (allyloxycarbonyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups on side chains.
  • Use Pd(PPh₃)₄ for Alloc removal or hydrazine for ivDde cleavage.
    This strategy is critical for synthesizing branched peptides or glycoconjugates .

Basic: What solvents are compatible with this compound?

  • Polar aprotic solvents : DMF, DMSO, NMP.
  • Avoid chlorinated solvents (e.g., DCM) due to poor solubility.
  • For recrystallization: Ethyl acetate, hexane, or tert-butyl methyl ether .

Advanced: How to troubleshoot low yields in solid-phase synthesis using this compound?

  • Optimize resin loading : Reduce substitution levels (0.2–0.4 mmol/g) to minimize steric crowding.
  • Double coupling : Perform two sequential couplings with fresh reagents.
  • Microwave-assisted synthesis : 30-second pulses at 25–50°C improve reaction kinetics .

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